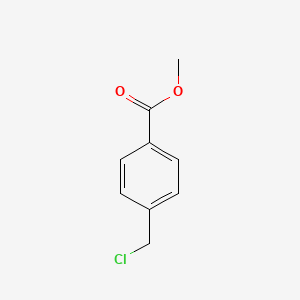

Methyl 4-(chloromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATDLKYRVXFXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187651 | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34040-64-7 | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(chloromethyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SJE6GWW8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-(chloromethyl)benzoate CAS number and properties

An In-depth Technical Guide to Methyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial bifunctional organic compound, widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a reactive benzylic chloride and a methyl ester, making it a versatile building block for introducing a 4-methoxycarbonylbenzyl moiety. This document provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and robust experimental protocols for its synthesis and purification.

Chemical Identity and Properties

This compound is systematically named this compound. Its unique identifier in the Chemical Abstracts Service (CAS) is 34040-64-7.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 34040-64-7 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 37.0 to 41.0 °C | |

| Boiling Point | 160-165 °C at 30 mmHg | |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 160-165°C/30mm | |

| Solubility | Soluble in methanol | |

| InChI Key | SATDLKYRVXFXRE-UHFFFAOYSA-N | [2] |

Spectral Data

Infrared (IR) spectral data is available and can be a valuable tool for the identification and quality control of this compound.[1]

Safety and Handling

This compound is a corrosive and hazardous chemical. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger |

| Corrosive to Metals | H290: May be corrosive to metals. | Warning |

Precautionary Measures and First Aid

| Precautionary Statement | Description |

| Prevention | P260: Do not breathe dusts or mists. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405: Store locked up. |

| P406: Store in a corrosive-resistant container with a resistant inner liner. |

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound: the radical chlorination of methyl p-toluate and the Fischer-Speier esterification of 4-(chloromethyl)benzoic acid.

Synthesis via Radical Chlorination of Methyl p-Toluate

This method is a robust approach for the industrial-scale production of this compound.[3]

Reaction:

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(chloromethyl)benzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic route, experimental protocols, and in-depth characterization data.

Synthesis of this compound

The principal and most commercially viable method for the synthesis of this compound is the free-radical chlorination of methyl 4-methylbenzoate. This reaction proceeds by the substitution of a hydrogen atom on the methyl group of the toluene moiety with a chlorine atom.

The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction is carried out by bubbling chlorine gas through the molten methyl 4-methylbenzoate at an elevated temperature.

Experimental Protocol: Free-Radical Chlorination

This protocol is a composite of established methods for the free-radical chlorination of toluene derivatives.

Materials:

-

Methyl 4-methylbenzoate

-

Chlorine gas

-

Nitrogen gas (for inerting)

-

UV lamp (or a radical initiator like AIBN or BPO)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle with a magnetic stirrer

-

Gas scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine)

Procedure:

-

A three-necked flask is charged with methyl 4-methylbenzoate.

-

The apparatus is assembled with a reflux condenser, a gas inlet tube extending below the surface of the reactant, and a thermometer. The outlet of the condenser is connected to a gas scrubber.

-

The system is flushed with nitrogen to ensure an inert atmosphere.

-

The methyl 4-methylbenzoate is heated to a molten state, and the temperature is maintained between 100-110°C.[1]

-

The UV lamp is positioned to irradiate the flask, or the chemical initiator is added to the reaction mixture.

-

A steady stream of chlorine gas is bubbled through the molten reactant with vigorous stirring.

-

The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the starting material. The chlorination transformation efficiency is typically controlled between 30-70%.[1]

-

Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual chlorine and hydrogen chloride.

-

The crude product is then purified by vacuum distillation.[1]

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClO₂[2] |

| Molecular Weight | 184.62 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 38-41 °C |

| Boiling Point | 158-160 °C at 15 mmHg |

| CAS Number | 34040-64-7[2][3][4] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.02 | Doublet | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.45 | Doublet | 2H | Aromatic protons (ortho to -CH₂Cl) |

| ~4.61 | Singlet | 2H | -CH₂Cl |

| ~3.92 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (Ester) |

| ~141.5 | Aromatic C-CH₂Cl |

| ~130.2 | Aromatic C-H (ortho to -COOCH₃) |

| ~129.5 | Aromatic C-COOCH₃ |

| ~128.9 | Aromatic C-H (ortho to -CH₂Cl) |

| ~52.3 | -OCH₃ |

| ~45.2 | -CH₂Cl |

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (Ester)[5] |

| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1280 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 184/186 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of Chlorine. |

| 149 | Loss of Chlorine radical (M⁺ - Cl)[6] |

| 153/155 | Loss of methoxy radical (M⁺ - OCH₃) |

| 125 | Loss of chloromethyl radical (M⁺ - CH₂Cl) |

| 119 | [C₇H₄O₂]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Characterization Workflow

Caption: A diagram showing the analytical techniques used to characterize the final product.

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound, along with a comprehensive guide to its characterization. The provided experimental protocol and analytical data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable production and verification of this important chemical intermediate. Adherence to proper laboratory safety procedures is paramount when handling the reagents and performing the reactions described herein.

References

- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 2. This compound | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | CAS#:34040-64-7 | Chemsrc [chemsrc.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

Methyl 4-(chloromethyl)benzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(chloromethyl)benzoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, predicted solubility patterns, and a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₉H₉ClO₂. It is a solid at room temperature with a melting point of approximately 39°C. Its structure, featuring a benzene ring substituted with a chloromethyl group and a methyl ester group, dictates its solubility behavior. The presence of the polar ester group allows for interactions with polar solvents, while the aromatic ring and the chloromethyl group contribute to its affinity for less polar and non-polar organic solvents.

Qualitative and Estimated Solubility Data

Table 1: Qualitative and Estimated Solubility of this compound in Various Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polar hydroxyl group of methanol can hydrogen bond with the ester group of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group can interact with the ester functionality. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can engage in dipole-dipole interactions with the ester group. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate has similar polarity and is likely to be a good solvent. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this molecule. |

| Toluene | Non-polar | Moderately Soluble to Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. |

| Hexane | Non-polar | Sparingly Soluble | The significant difference in polarity between the non-polar alkane and the relatively polar solute suggests low solubility. |

Note: These are predicted solubilities and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and can be adapted for various solid-liquid systems.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter of a compatible material into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended, under vacuum if necessary).

-

Continue drying until a constant weight of the solute is achieved.

-

Record the final mass of the vial containing the dry solute.

-

Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of the solvent:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

-

Mass of the solute:

-

Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

-

Solubility Calculation:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is scarce, the provided qualitative estimates and the detailed experimental protocol empower scientific professionals to accurately determine the solubility of this compound in various organic solvents. The outlined gravimetric method is a reliable and fundamental technique for generating the precise data needed for applications in drug development, process chemistry, and other research areas.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chloromethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and logical workflow diagrams to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.02 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH₂Cl) |

| ~4.60 | Singlet | 2H | -CH₂Cl |

| ~3.92 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic protons will exhibit coupling.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (Ester) |

| ~142.0 | Ar-C (para to -COOCH₃) |

| ~130.5 | Ar-C (ortho to -COOCH₃) |

| ~129.0 | Ar-C (ortho to -CH₂Cl) |

| ~128.5 | Ar-C (ipso to -COOCH₃) |

| ~52.5 | -OCH₃ |

| ~45.0 | -CH₂Cl |

Note: These are approximate chemical shifts. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1500 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1280, ~1110 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-Cl Stretch |

| ~850 | Strong | p-Substituted Benzene C-H Bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 184/186 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 153 | High | [M - OCH₃]⁺ |

| 149 | High | [M - Cl]⁺ |

| 121 | Moderate | [M - Cl - CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and fragmented.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

-

Mandatory Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of an organic compound.

Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in the mass spectrum.

An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Benzoates

For Researchers, Scientists, and Drug Development Professionals

The chloromethyl group, when attached to a benzoate ring, imparts a unique and versatile chemical reactivity that is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the core principles governing the reactivity of chloromethyl benzoates, supported by quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group in benzoates is nucleophilic substitution. The carbon atom of the chloromethyl group is electrophilic due to the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the reactants.

SN1 and SN2 Mechanisms

The benzylic nature of the chloromethyl group allows for the stabilization of both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. This dual reactivity is a key feature of chloromethyl benzoates.

-

SN2 Mechanism: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.

-

SN1 Mechanism: Favored by weak nucleophiles, polar protic solvents, and substituents on the benzoate ring that can stabilize the resulting benzylic carbocation through resonance or inductive effects.

Quantitative Data on Nucleophilic Substitution

The rate of nucleophilic substitution reactions of chloromethyl benzoates is influenced by the nature of the nucleophile, the solvent, and the substituents on the benzoate ring. The following tables summarize representative quantitative data.

Table 1: Relative Rates of SN2 Reactions of Benzyl Chloride with Various Nucleophiles

| Nucleophile | Relative Rate Constant (k/kref) |

| I⁻ | 100 |

| CN⁻ | 20 |

| N₃⁻ | 10 |

| Br⁻ | 5 |

| CH₃COO⁻ | 1 |

| Cl⁻ | 0.1 |

Note: Data for benzyl chloride is used as a proxy for chloromethyl benzoates due to structural similarity. Actual rates will vary with substitution on the benzoate ring.

Table 2: Effect of Substituents on the Rate of SN1 and SN2 Reactions of Benzyl Chlorides

| Substituent (para-) | Relative SN1 Rate | Relative SN2 Rate |

| -OCH₃ | 3000 | 0.8 |

| -CH₃ | 25 | 1.2 |

| -H | 1 | 1 |

| -Cl | 0.2 | 0.7 |

| -NO₂ | 0.0003 | 0.5 |

Note: Electron-donating groups accelerate SN1 reactions by stabilizing the carbocation intermediate, while their effect on SN2 reactions is less pronounced. Electron-withdrawing groups decelerate SN1 reactions.

Experimental Protocols for Key Reactions

Detailed methodologies for common nucleophilic substitution reactions involving chloromethyl benzoates are provided below. These protocols can be adapted for various substrates and nucleophiles.

Williamson Ether Synthesis

This protocol describes the synthesis of a benzyl ether from a chloromethyl benzoate and a phenol.

Materials:

-

Methyl 4-(chloromethyl)benzoate

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Gabriel Synthesis of Primary Amines

This protocol outlines the synthesis of a primary amine from a chloromethyl benzoate using potassium phthalimide.

Materials:

-

Methyl 3-(chloromethyl)benzoate

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 3-(chloromethyl)benzoate (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water. Collect the precipitate by filtration and wash with water to obtain the N-benzylphthalimide intermediate.

-

Suspend the N-benzylphthalimide in ethanol and add hydrazine hydrate (2.0 equivalents).

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture and add dilute HCl to precipitate the phthalhydrazide completely.

-

Filter off the precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the primary amine with diethyl ether.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the primary amine.

Reactivity in the Context of Drug Development

The tunable reactivity of the chloromethyl group makes chloromethyl benzoates valuable scaffolds in drug design and development, particularly in the construction of prodrugs.

Chloromethyl Benzoates as Prodrug Linkers

A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. The chloromethyl benzoate moiety can serve as a self-immolative linker in prodrug design. The active drug is released upon cleavage of the ester or another labile bond, which can be triggered by specific enzymes or physiological conditions (e.g., pH).

The reactivity of the benzylic carbon can be modulated by introducing electron-donating or electron-withdrawing substituents on the benzoate ring, allowing for fine-tuning of the drug release rate.

Example Signaling Pathway: Enzyme-Prodrug Therapy

In antibody-directed enzyme prodrug therapy (ADEPT), an antibody-enzyme conjugate is targeted to tumor cells. A subsequently administered prodrug is then activated specifically at the tumor site by the localized enzyme, minimizing systemic toxicity. A chloromethyl benzoate-containing prodrug could be designed to be a substrate for the targeted enzyme (e.g., a carboxypeptidase), which would initiate the release of a potent cytotoxic agent.

Free-Radical Reactivity

While less common than nucleophilic substitution, the chloromethyl group can also participate in free-radical reactions.

Synthesis via Free-Radical Halogenation

Chloromethyl benzoates are often synthesized by the free-radical chlorination of the corresponding methyl benzoates (toluates). This reaction is typically initiated by UV light or a radical initiator like AIBN or benzoyl peroxide.[1]

Table 3: Yields of Free-Radical Chlorination of Methyl 2-Methylbenzoate

| Initiator | Reaction Time (h) | Yield (%) |

| UV light | 2 | 65-67 |

| Benzoyl Peroxide (BPO) | 4 | 65-67 |

| AIBN | 6 | 65-67 |

Reaction Conditions: Sparging with chlorine gas at 70°C.[1]

Atom Transfer Radical Addition (ATRA)

The chloromethyl group can participate in atom transfer radical addition (ATRA) reactions. In these reactions, a radical is generated from the C-Cl bond, which can then add across a double or triple bond. This methodology allows for the formation of new carbon-carbon bonds under mild conditions.

Conclusion

The chloromethyl group in benzoates provides a reactive handle for a wide array of chemical transformations. Its ability to undergo both SN1 and SN2 reactions, coupled with the potential for modulation of its reactivity through substituent effects, makes it a valuable tool in organic synthesis. For drug development professionals, the application of chloromethyl benzoates as tunable linkers in prodrug strategies offers a promising avenue for improving the therapeutic index of potent molecules. A thorough understanding of the principles outlined in this guide will enable researchers to effectively harness the chemical reactivity of this versatile functional group.

References

Stability and Storage of Methyl 4-(chloromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(chloromethyl)benzoate. Due to the reactive nature of this compound, understanding its stability profile is critical for ensuring its quality, purity, and proper handling in research and development settings. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides recommended experimental protocols for stability assessment.

Physicochemical Properties and Storage Recommendations

Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize its key physical and chemical properties and the recommended storage conditions based on publicly available safety data sheets and product information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | White to off-white crystalline solid or low melting solid |

| Melting Point | 39-42 °C |

| Boiling Point | 160-165 °C at 30 Torr |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Store in a cool place. Specific recommendations vary by supplier, with ranges of 0-10°C and 2-8°C commonly cited. |

| Humidity | Store in a dry environment. |

| Atmosphere | Store in a well-ventilated area. |

| Container | Keep container tightly closed . |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and moisture. |

Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, its chemical structure, featuring a reactive benzylic chloride and a methyl ester, suggests several potential degradation pathways under stress conditions.

Hydrolytic Degradation

The presence of both a benzylic chloride and a methyl ester group makes the molecule susceptible to hydrolysis.

-

Hydrolysis of the Benzylic Chloride: The chloromethyl group is prone to nucleophilic substitution by water, which would lead to the formation of Methyl 4-(hydroxymethyl)benzoate . This reaction can be accelerated by heat and changes in pH.

-

Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(Chloromethyl)benzoic acid .

Under conditions where both functional groups hydrolyze, the final degradation product would be 4-Carboxy-benzyl alcohol .

Caption: Inferred hydrolytic degradation pathways of this compound.

Photodegradation

Benzylic halides are known to be susceptible to photodecomposition. Exposure to light, particularly UV light, can lead to homolytic cleavage of the carbon-chlorine bond, generating a benzylic radical. This radical can then undergo a variety of reactions, including dimerization, reaction with oxygen, or abstraction of a hydrogen atom to form methyl p-toluate.

Thermal Degradation

Elevated temperatures can promote both hydrolysis and other decomposition reactions. While specific thermal degradation products have not been documented, it is reasonable to expect that prolonged exposure to high temperatures will lead to a decrease in purity and the formation of byproducts.

Experimental Protocols for Stability Assessment

To thoroughly understand the stability of this compound, a forced degradation study is recommended. The following sections outline a general framework for such a study, including a stability-indicating analytical method.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method is suitable for this purpose.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL. |

Note: This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The gradient may need to be optimized to ensure adequate separation of all degradation products.

Forced Degradation Study Protocol (General Framework)

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.[1][2][3]

Caption: General workflow for a forced degradation study of this compound.

Experimental Procedures:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Store at room temperature and protected from light. Collect samples at different intervals (e.g., 2, 4, 8, 24 hours) and dilute for HPLC analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C. At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in acetonitrile, and analyze by HPLC.

-

Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark under the same conditions. Analyze the samples by HPLC.

Summary and Conclusions

This compound is a reactive compound that requires careful handling and storage to maintain its purity. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. The primary degradation pathways are likely to be hydrolysis of the benzylic chloride and the methyl ester, as well as potential photodegradation.

For researchers and drug development professionals, it is essential to perform stability studies to understand the degradation profile of this compound in their specific applications. The provided HPLC method and forced degradation protocol offer a solid foundation for such investigations. The results of these studies will be invaluable for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and reliability of experimental data.

References

Methyl 4-(chloromethyl)benzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(chloromethyl)benzoate is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring both a reactive benzylic chloride and a modifiable methyl ester, it serves as a crucial intermediate for the construction of complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry, where it functions as a key building block for introducing the 4-(methoxycarbonyl)benzyl moiety into pharmacologically active molecules, most notably in the synthesis of Angiotensin II Receptor Blockers (ARBs). This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and core applications, with a focus on its role in drug development.

Physicochemical and Safety Data

This compound is a low-melting solid at room temperature. The presence of the reactive chloromethyl group makes it a potent lachrymator and corrosive agent, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 34040-64-7 | [1] |

| Appearance | White to off-white low melting solid or crystalline powder | [2][3] |

| Melting Point | 39-44 °C | [2][4] |

| Boiling Point | 160-165 °C at 30 mmHg | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Chloromethyl)benzoic acid methyl ester, p-(Methoxycarbonyl)benzyl chloride, Methyl α-chloro-p-toluate | [1][2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [5][6] |

| Precautionary Codes | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [5][7] |

| Storage | Store in a cool, dry, well-ventilated area, inert atmosphere, recommended 2-8°C. | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process commencing from p-toluic acid. The first step involves a classic Fischer esterification, followed by a free-radical chlorination of the benzylic methyl group.

References

- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Methyl 4-(chloromethyl)benzoate (CAS No: 34040-64-7). The information herein is intended for use by trained professionals in a laboratory or manufacturing setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a white to off-white low melting solid.[1] It is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[2] Its bifunctional nature, containing both a reactive chloromethyl group and a methyl ester, makes it a versatile building block.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | [2][3][4] |

| CAS Number | 34040-64-7 | [3][4] |

| EC Number | 251-806-6 | [3][4] |

| Appearance | White to off-white low melting solid | [1] |

| Melting Point | 36-39°C | [1][2] |

| Boiling Point | 165°C at 30 mmHg; 275.7°C (estimated) | [1][2] |

| Density | 1.19 g/cm³ | [1] |

| Synonyms | Methyl p-(chloromethyl)benzoate, 4-(Chloromethyl)benzoic acid methyl ester, p-(Methoxycarbonyl)benzyl chloride | [4][5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][3][5] It may also be corrosive to metals.[5][6][7]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B |

| Danger | H314: Causes severe skin burns and eye damage.[3][5][6] |

| Corrosive to metals, Category 1 |

| Warning | H290: May be corrosive to metals.[5][6][7] |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[1][3][5] Key statements include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3][5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3] Personnel providing first aid should take precautions to protect themselves from contamination.[3]

| Exposure Route | First Aid Protocol | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][8] |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash off immediately with soap and plenty of water. Seek immediate medical attention. | [3][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][5][8] |

Firefighting Measures

While not highly flammable, containers may burn.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

| Aspect | Recommendation | Reference(s) |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. | [5] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | [10] |

| Specific Hazards | May emit corrosive fumes in a fire. | [9] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [1][5] |

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and prevent the chemical from entering drains.[3][11]

| Aspect | Procedure | Reference(s) |

| Personal Precautions | Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. | [5][11] |

| Environmental Precautions | Do not let the product enter drains. | [11] |

| Containment and Cleaning Up | Sweep up and shovel into suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with local regulations. | [3][5][11] |

Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain the chemical's integrity.

| Aspect | Guidelines | Reference(s) |

| Safe Handling | Handle in a well-ventilated area.[12] Wear personal protective equipment.[12] Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or mists.[7] Wash hands thoroughly after handling.[5] | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.[11] Store in a corrosive-resistant container.[7] Recommended storage temperature is 2-8°C.[2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

| Control Parameter | Recommendation | Reference(s) |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a local exhaust ventilation system. Eyewash stations and safety showers should be close to the workstation. | [11][12] |

| Eye/Face Protection | Wear chemical safety goggles (conforming to EN 166 or NIOSH-approved). | [11] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [11] |

Experimental Protocols

Decontamination of Surfaces

This protocol is a general procedure for decontaminating surfaces after a minor spill.

-

Preparation: Don appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Containment: Cover the spill with an absorbent material, such as paper towels or a bench diaper, to prevent the spread of contamination.[3]

-

Neutralization (for acid-sensitive surfaces): Carefully apply a dilute solution of a weak base, such as sodium bicarbonate, to the absorbent material.

-

Disinfection/Cleaning: Apply a suitable disinfectant or cleaning agent over the absorbent material.[3]

-

Contact Time: Allow sufficient contact time for the cleaning agent to act.[3]

-

Cleanup: Carefully collect the absorbent material and contaminated items and place them in a sealed container for hazardous waste disposal.

-

Final Rinse: Clean the affected area with soap and water, followed by a rinse with distilled water to remove any residue.[3]

Neutralization and Disposal of Small Quantities

This protocol is adapted from procedures for similar reactive compounds and should be performed in a fume hood with appropriate PPE.

-

Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitable container.

-

Slow Addition: Slowly and carefully add the this compound to the basic solution with constant stirring. Be aware that the reaction may be exothermic.

-

Monitoring: Monitor the pH of the solution to ensure it remains basic. Add more base if necessary.

-

Reaction Time: Allow the mixture to stir for a sufficient time to ensure complete hydrolysis of both the ester and the chloromethyl group. This may take several hours.

-

Waste Disposal: Once the reaction is complete and the material is neutralized, the resulting aqueous solution should be disposed of as hazardous chemical waste in accordance with local and national regulations.

Toxicity and Signaling Pathways

This compound is a corrosive and lachrymatory compound. As an alkylating agent, it can react with biological macromolecules, leading to cellular damage.

The primary toxic effect is severe skin and eye damage, which is characteristic of corrosive substances. The mechanism of chemical burns involves the denaturation of proteins and saponification of fats, leading to necrosis (cell death).[13] For alkylating agents like this compound, the reactive chloromethyl group can form covalent bonds with nucleophilic groups in proteins and DNA, disrupting their normal function and potentially leading to mutagenic or carcinogenic effects.

The following diagram illustrates a generalized logical workflow for the corrosive action of a reactive chemical on the skin.

References

- 1. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RACGP - Cutaneous chemical burns: assessment and early management [racgp.org.au]

- 3. Signaling pathways targeted by curcumin in acute and chronic injury: burns and photo-damaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The usefulness of toxicogenomics for predicting acute skin irritation on in vitro reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Solved A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com [chegg.com]

- 10. Gene and Biochemical Pathway Evaluation of Burns Injury via Protein-Protein Interaction Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. ptb.de [ptb.de]

Physical properties like melting point and boiling point of Methyl 4-(chloromethyl)benzoate

An In-depth Technical Guide to the Physical Properties of Methyl 4-(chloromethyl)benzoate

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of significant interest in chemical synthesis and drug development. The document details its melting and boiling points, along with the standardized experimental protocols for their determination, tailored for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. These parameters provide insights into the purity and identity of a substance.

| Physical Property | Value | Conditions |

| Melting Point | 39 °C | Not specified |

| 37.0 to 41.0 °C | Not specified[1] | |

| Boiling Point | 275.7 ± 23.0 °C | at 760 mmHg[2] |

| 165 °C | at 30 mmHg[3] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered.[4] If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the sealed tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[5][6] The packed sample height should be approximately 2-3 mm.[5]

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly at first to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Setup:

-

Fill a small test tube with a few milliliters of this compound.[10]

-

Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[8][10]

-

Attach the test tube to a thermometer using a rubber band or thread.[8]

-

Immerse the assembly into a Thiele tube containing mineral oil, ensuring that the sample is below the oil level.[9]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube.[8] The design of the tube will ensure uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] Record this temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound.

References

- 1. This compound | 34040-64-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CAS#:34040-64-7 | Chemsrc [chemsrc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Electrophilicity of p-(Methoxycarbonyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilicity of p-(methoxycarbonyl)benzyl chloride, a key intermediate in various synthetic applications. By understanding its reactivity, researchers can better predict reaction outcomes, optimize process conditions, and design novel synthetic pathways. This document outlines the theoretical framework governing its electrophilicity, presents quantitative kinetic data from experimental studies, provides detailed experimental protocols, and offers a comparative analysis with other substituted benzyl chlorides.

Theoretical Framework: Understanding Electrophilicity

The electrophilicity of p-(methoxycarbonyl)benzyl chloride is fundamentally determined by the electronic properties of the methoxycarbonyl substituent at the para position of the benzene ring. Nucleophilic substitution reactions at the benzylic carbon of benzyl chlorides can proceed through two primary mechanisms: a unimolecular S(_N)1 pathway involving a carbocation intermediate, or a bimolecular S(_N)2 pathway with a concerted backside attack by the nucleophile.[1]

The p-methoxycarbonyl group is an electron-withdrawing group due to both its negative inductive effect (-I) and its negative resonance effect (-M). This electronic influence plays a crucial role in the reactivity of the molecule. The electron-withdrawing nature of the p-methoxycarbonyl group destabilizes the formation of a positive charge at the benzylic carbon. Consequently, p-(methoxycarbonyl)benzyl chloride is expected to be less reactive in S(_N)1 reactions compared to benzyl chloride or benzyl chlorides with electron-donating substituents.[2] Conversely, the electron-withdrawing group can make the benzylic carbon more susceptible to nucleophilic attack, potentially favoring an S(_N)2 mechanism.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. The equation is given by:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted reactant, k(_0) is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction.[3] The substituent constant for the p-methoxycarbonyl group (σ(_p)) is positive, reflecting its electron-withdrawing nature.[4]

Quantitative Data on Reactivity

The electrophilicity of p-(methoxycarbonyl)benzyl chloride has been quantitatively assessed through solvolysis studies. The rate of solvolysis provides a direct measure of the compound's reactivity towards a nucleophilic solvent.

Solvolysis Rate Constants

The first-order rate constant for the solvolysis of p-(methoxycarbonyl)benzyl chloride (4-CO(_2)Me-benzyl chloride) in 20% acetonitrile in water at 25 °C has been determined and is presented in Table 1, alongside data for other relevant substituted benzyl chlorides for comparative analysis.[5][6][7]

| Substituent (para) | First-Order Rate Constant (k(_{solv}), s |

| Methoxy (CH(_3)O) | 2.2[5][6][7] |

| Methyl (CH(_3)) | 1.3 x 10 |

| Methoxycarbonyl (CH(_3)OOC) | 2.0 x 10 |

| Nitro (NO(_2)) | 1.3 x 10 |

| 3,4-Dinitro | 1.1 x 10 |

Table 1: First-order rate constants for the solvolysis of various para-substituted benzyl chlorides.

As the data indicates, the p-methoxycarbonyl substituent significantly decreases the rate of solvolysis compared to electron-donating groups like methoxy and even the unsubstituted benzyl chloride (not shown). Its reactivity is closer to that of the strongly deactivating p-nitrobenzyl chloride.

Hammett Substituent Constants

The electronic effect of the p-methoxycarbonyl group can be quantified by its Hammett substituent constant (σ(_p)). This value is crucial for predicting reactivity in a wide range of reactions.

| Substituent Constant | Value |

| σ(_m) | 0.34[4] |

| σ(_p) | 0.45[4] |

σ | 0.48[4] |

σ | 0.68[4] |

Table 2: Hammett substituent constants for the methoxycarbonyl group.[4]

The positive value of σ(_p) confirms the electron-withdrawing nature of the p-methoxycarbonyl group.

Experimental Protocols

Synthesis of p-(Methoxycarbonyl)benzyl Chloride (Methyl 4-(chloromethyl)benzoate)

A common method for the preparation of p-(methoxycarbonyl)benzyl chloride involves the chlorination of methyl p-toluate (methyl 4-methylbenzoate).[8]

Materials:

-

Methyl p-toluate

-

Chlorine gas

-

Catalyst (e.g., UV light or a radical initiator)

-

Inert solvent (optional)

Procedure:

-

Methyl p-toluate is charged into a reaction vessel equipped with a gas inlet, a stirrer, and a condenser.

-

The reaction is initiated by a catalyst, such as UV irradiation.

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate.

-

The reaction temperature is maintained at an appropriate level to promote side-chain chlorination over aromatic ring chlorination.

-

The progress of the reaction is monitored by techniques such as GC or NMR to determine the conversion of the starting material.

-

Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas.

-

The crude product is then purified by vacuum distillation to yield pure p-(methoxycarbonyl)benzyl chloride.[8]

Kinetic Measurement of Solvolysis

The rate of solvolysis of p-(methoxycarbonyl)benzyl chloride can be determined by monitoring the progress of the reaction over time. A common method involves monitoring the change in the UV-Vis absorbance of the starting material or the appearance of the product.[5][6][7]

Materials:

-

p-(Methoxycarbonyl)benzyl chloride

-

Solvent system (e.g., 20% acetonitrile in water)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

HPLC for monitoring reactions with low absorbance change

Procedure:

-

A solution of p-(methoxycarbonyl)benzyl chloride of known concentration is prepared in the desired solvent system.

-

The solution is placed in a thermostatted cuvette in the UV-Vis spectrophotometer set to a wavelength where the starting material has significant absorbance.

-

The reaction is initiated, and the absorbance is recorded at regular time intervals.

-

For reactions with small changes in UV-Vis absorbance, the reaction progress can be monitored by HPLC by taking aliquots at different time points, quenching the reaction, and analyzing the composition.[5][6][7]

-

The first-order rate constant (k({solv})) is then calculated by plotting the natural logarithm of the concentration of the reactant versus time, where the slope of the line is equal to -k({solv}).

Visualizations

References

- 1. Kinetics of the Reaction of Benzyl Chlorides with Pyridine in Methanol Solvent under High Pressure -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. | Semantic Scholar [semanticscholar.org]

- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Analysis of Fatty Acids Following Derivatization with Methyl 4-(chloromethyl)benzoate

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of fatty acids in various matrices. The method is designed for researchers, scientists, and professionals in drug development who require accurate determination of fatty acid profiles. The protocol involves a pre-column derivatization of fatty acids with Methyl 4-(chloromethyl)benzoate, converting them into UV-active esters. These derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach overcomes the challenge of detecting fatty acids, which lack a strong chromophore. Detailed experimental protocols for sample preparation, derivatization, and HPLC analysis are provided. All quantitative data, including retention times, limits of detection (LOD), and limits of quantitation (LOQ), are summarized in easy-to-read tables. Additionally, a graphical representation of the experimental workflow is included to provide a clear overview of the entire process.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids is therefore of significant interest in various fields, including biomedical research, clinical diagnostics, and the food industry.

A primary challenge in the analysis of fatty acids by high-performance liquid chromatography (HPLC) is their lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult. To address this, a derivatization step is employed to attach a UV-active moiety to the fatty acid molecule. This compound serves as an effective derivatizing agent for this purpose. The reaction involves the esterification of the fatty acid's carboxyl group with the chloromethyl group of the reagent, forming a stable ester that can be readily detected by UV. This application note provides a comprehensive protocol for this analytical method.

Experimental Protocols

Materials and Reagents

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

This compound (derivatizing agent)

-

Potassium carbonate (catalyst)

-

Crown ether (e.g., 18-crown-6)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform

-

Nitrogen gas supply

-

Solid Phase Extraction (SPE) cartridges (C18)

Equipment

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

-

pH meter

Sample Preparation (Lipid Extraction)

-

Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Isolation: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Saponification (for esterified fatty acids): To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to hydrolyze the esters and release the free fatty acids.

-

Acidification: After cooling, acidify the mixture to a pH of approximately 3 with 6 M HCl.

-

Fatty Acid Extraction: Extract the free fatty acids twice with 3 mL of hexane.

-

Drying: Combine the hexane extracts and evaporate to dryness under nitrogen.

Derivatization Protocol

-

Reconstitution: Reconstitute the dried fatty acid extract or a known amount of fatty acid standard in 1 mL of acetonitrile.

-

Addition of Reagents: To the acetonitrile solution, add 5 mg of this compound, 10 mg of potassium carbonate, and a catalytic amount of 18-crown-6.

-

Reaction: Tightly cap the reaction vial and heat the mixture at 80°C for 1 hour in a heating block or water bath.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.

HPLC Conditions

-

Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition could be 70% acetonitrile, increasing to 95% over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of several common fatty acid derivatives.

Table 1: Chromatographic Parameters for Derivatized Fatty Acids

| Fatty Acid Derivative | Retention Time (min) |

| Palmitic Acid-benzoate | 18.5 |

| Stearic Acid-benzoate | 22.1 |

| Oleic Acid-benzoate | 19.8 |

| Linoleic Acid-benzoate | 20.5 |

Table 2: Method Validation Parameters